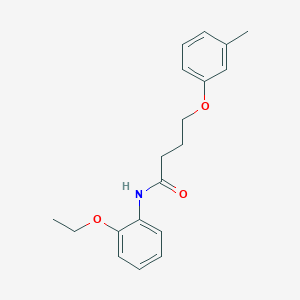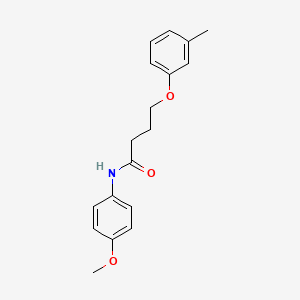
N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide
Overview
Description
N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenoxy group attached to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide can be achieved through a multi-step process involving the following key steps:
Formation of 4-(3-methylphenoxy)butanoic acid: This can be synthesized by reacting 3-methylphenol with butyric acid in the presence of a suitable catalyst.
Conversion to acid chloride: The 4-(3-methylphenoxy)butanoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation reaction: The acid chloride is then reacted with 4-methoxyaniline to form this compound. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. The methoxy and methylphenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-4-phenoxybutanamide: Similar structure but lacks the methyl group on the phenoxy ring.
N-(4-methylphenyl)-4-(3-methylphenoxy)butanamide: Similar structure but has a methyl group instead of a methoxy group on the phenyl ring.
Uniqueness: N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide is unique due to the presence of both methoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14-5-3-6-17(13-14)22-12-4-7-18(20)19-15-8-10-16(21-2)11-9-15/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDNATVUYSERBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


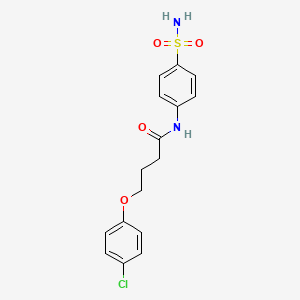
![4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B3753989.png)
![4-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B3754001.png)
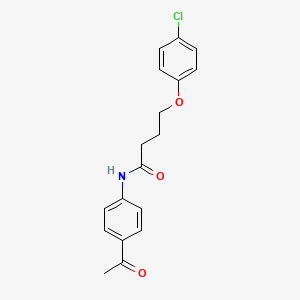
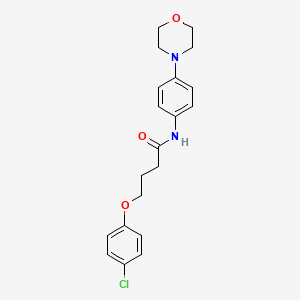
![4-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B3754021.png)
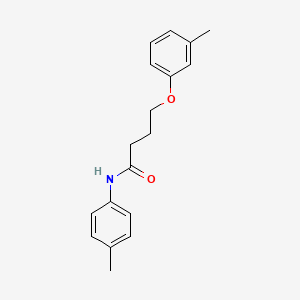
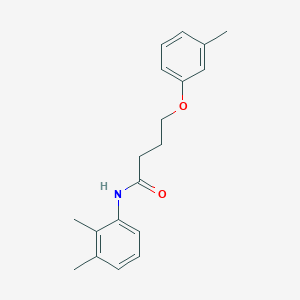
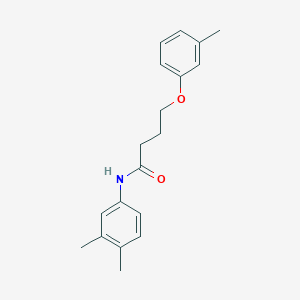
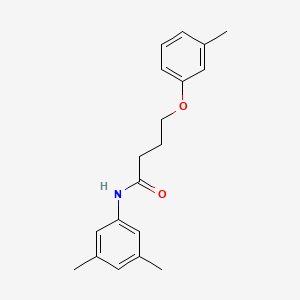

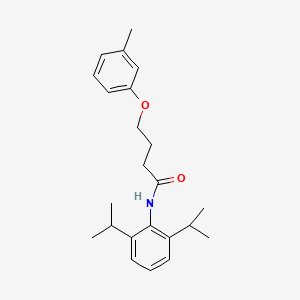
![5-Methylbenzo[d][1,3]benzodioxocin-5-ol](/img/structure/B3754056.png)
